molecular formula C12H12O3 B2731971 3,6-Dimethyl-4-methoxycoumarin CAS No. 720675-55-8

3,6-Dimethyl-4-methoxycoumarin

Cat. No.: B2731971
CAS No.: 720675-55-8
M. Wt: 204.225
InChI Key: FUBFYCNQPDAEKI-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-4-methoxycoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting a phenol derivative with a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials are 3,6-dimethylphenol and ethyl acetoacetate. The reaction is usually conducted under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-4-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dimethyl-4-methoxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-4-methoxycoumarin involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Its fluorescence properties allow it to be used as a probe to study cellular processes and interactions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Umbelliferone (7-hydroxycoumarin)
  • Aesculetin (6,7-dihydroxycoumarin)
  • Herniarin (7-methoxycoumarin)
  • Psoralen
  • Imperatorin

Comparison: 3,6-Dimethyl-4-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike umbelliferone and aesculetin, which have hydroxyl groups, this compound has methoxy and methyl groups that influence its reactivity and interactions. This makes it particularly useful in applications requiring specific fluorescence properties and enzyme inhibition .

Properties

IUPAC Name

4-methoxy-3,6-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFYCNQPDAEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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